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Sitagliptin monohydrate

Cat. No.: B8022744
M. Wt: 425.33 g/mol
InChI Key: QUVOZBLTKXNCBT-SBSPUUFOSA-N
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Description

Contextualizing Sitagliptin (B1680988) Monohydrate as a Dipeptidyl Peptidase-4 Inhibitor

Sitagliptin monohydrate functions by selectively and competitively inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. wikipedia.orgapexbt.com This enzyme is responsible for the rapid inactivation of incretin (B1656795) hormones, namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). medsinfo.com.aupom.go.id Incretins are released by the intestine in response to food intake and play a crucial role in glucose homeostasis. pom.go.id

By blocking the action of DPP-4, sitagliptin increases the levels of active incretins in the bloodstream. medsinfo.com.aupom.go.id This enhancement of active incretin levels leads to several downstream effects that contribute to improved glycemic control. medsinfo.com.au Specifically, it stimulates insulin (B600854) synthesis and release from pancreatic beta cells and suppresses the secretion of glucagon (B607659) from pancreatic alpha cells. wikipedia.orgpom.go.id This dual action of increasing insulin and decreasing glucagon occurs in a glucose-dependent manner, meaning the effects are more pronounced when blood glucose levels are elevated. medsinfo.com.aupom.go.id Research indicates that sitagliptin demonstrates high selectivity for DPP-4 over other related enzymes like DPP-8 and DPP-9. pom.go.id

The mechanism of action of sitagliptin is distinct from other classes of oral anti-diabetic agents. For instance, unlike sulfonylureas, which stimulate insulin release regardless of glucose levels, sitagliptin's glucose-dependent action minimizes the risk of hypoglycemia. medsinfo.com.au

Evolution of Research Perspectives on this compound

Since its initial development and approval, research on this compound has evolved significantly, expanding from its fundamental mechanism and efficacy to more nuanced areas of investigation.

Initial research focused on establishing its efficacy as a monotherapy and in combination with other anti-diabetic agents like metformin (B114582). europa.eutga.gov.au Clinical trials demonstrated that sitagliptin effectively improves glycemic markers such as HbA1c, fasting plasma glucose (FPG), and 2-hour post-prandial glucose (2-hour PPG) compared to placebo. europa.eu These early studies also highlighted improvements in markers of beta-cell function. nih.gov

Subsequent research delved into the solid-state properties of sitagliptin, particularly its phosphate (B84403) monohydrate form. The crystalline structure of an active pharmaceutical ingredient is critical as it influences properties like solubility, stability, and bioavailability. nih.gov Studies have characterized different crystalline forms of sitagliptin, including the phosphate monohydrate, anhydrous forms, and various solvates. google.comnih.gov For example, research using techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) has provided detailed insights into the physicochemical properties of these forms. nih.govresearchgate.net It was found that sitagliptin phosphate monohydrate and anhydrous forms are more thermostable than the base molecule. nih.govresearchgate.net

More recent research has explored the potential of sitagliptin beyond glycemic control. Some studies have investigated its effects on other physiological systems and in specific patient populations. For instance, research has examined its impact on markers of renal function and inflammation in patients with diabetic nephropathy. nih.gov Other studies have explored its potential role in different therapeutic areas, such as its effects on colon tumorigenesis in animal models. spandidos-publications.com

The development of fixed-dose combination tablets, such as sitagliptin with metformin, has also been a significant area of research, aiming to improve patient compliance by simplifying treatment regimens. tga.gov.auscispace.com These studies often involve bioequivalence assessments to ensure the combination tablet performs similarly to the co-administration of individual tablets. tga.gov.au

Interactive Data Table: Physicochemical Properties of Sitagliptin Forms

Crystalline FormMelting Point (Tpeak)Key Thermal EventsCrystal System
Sitagliptin Base120.29 °C nih.govresearchgate.netLower fusion temperature compared to phosphate salts. nih.gov-
Sitagliptin Phosphate Monohydrate206.37 °C nih.govresearchgate.netDehydration event around 134.43 °C leading to crystalline transition. nih.govOrthorhombic researchgate.net
Sitagliptin Phosphate Anhydrous214.92 °C nih.govresearchgate.netMore thermostable than the base form. nih.govresearchgate.net-

Interactive Data Table: Key Research Findings on Sitagliptin

Research FocusKey FindingsReferences
Glycemic Control Significantly improves HbA1c, FPG, and 2-hour PPG. europa.eu europa.eu
Beta-Cell Function Improves markers like HOMA-β and proinsulin to insulin ratio. nih.gov nih.gov
Combination Therapy Effective when used as add-on therapy with metformin and pioglitazone. europa.eu europa.eu
Renal Function May reduce proteinuria and have anti-inflammatory effects in early-stage diabetic nephropathy. nih.gov nih.gov
Solid-State Properties Sitagliptin phosphate monohydrate exhibits specific crystalline structure and thermal behavior. nih.govresearchgate.net nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H17F6N5O2 B8022744 Sitagliptin monohydrate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F6N5O.H2O/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22;/h4,6,9H,1-3,5,7,23H2;1H2/t9-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUVOZBLTKXNCBT-SBSPUUFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F6N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Sitagliptin Monohydrate

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Kinetics

The primary mechanism of action for sitagliptin (B1680988), a member of the gliptin class, is the inhibition of the enzyme dipeptidyl peptidase-4 (DPP-4). The kinetic properties of this interaction define its pharmacological profile.

The inhibitory activity of sitagliptin monohydrate on the DPP-4 enzyme is quantified through various in vitro enzymatic assays. These assays are fundamental in characterizing the potency and selectivity of the compound. A common method involves using human recombinant DPP-4 or DPP-4 sourced from human plasma as the enzyme source. oup.com

A widely used technique is a fluorescence-based method employing a fluorogenic substrate, such as H-Gly-Pro-aminomethylcoumarin (AMC). oup.com In this assay, DPP-4 cleaves the substrate, releasing the free AMC group, which produces a measurable fluorescent signal. The presence of an inhibitor like sitagliptin reduces the rate of this cleavage, and the degree of inhibition can be calculated by monitoring the change in fluorescence over time. This method is utilized in commercially available inhibitor screening kits, where sitagliptin often serves as a positive control inhibitor.

Another approach uses a two-photon fluorescent probe, glycyl-prolyl-N-butyl-4-amino-1,8-naphthalimide (GP-BAN), with human plasma serving as a cost-effective enzyme source. Studies using this method have determined the half-maximal inhibitory concentration (IC50) of sitagliptin to be 39.18 nM in human plasma, a value very similar to the 36.22 nM found when using human recombinant DPP-4. In situ assays using human intestinal Caco-2 cells have also been employed, yielding an IC50 for sitagliptin of 0.6 µM.

Table 1: In Vitro Assay Parameters for Sitagliptin

ParameterDetailsSource(s)
Enzyme Source Human recombinant DPP-4, Human plasma oup.com
Common Substrate H-Gly-Pro-aminomethylcoumarin (AMC) oup.com
Detection Method Fluorescence
IC50 (Human Plasma) 39.18 nM
IC50 (Caco-2 cells) 0.6 µM

Inhibition Modes and Binding Characteristics of Sitagliptin

Kinetic studies have elucidated the specific manner in which sitagliptin interacts with the DPP-4 enzyme. Research has consistently characterized sitagliptin as a potent, competitive, and reversible inhibitor. oup.comdroracle.ainih.gov

Competitive Inhibition : Sitagliptin binds to the active site of the DPP-4 enzyme, the same site where natural substrates like GLP-1 and GIP bind. nih.govnih.gov This means it directly competes with the endogenous substrates for access to the enzyme. This competitive nature was determined by plotting IC50 values at varying substrate concentrations. oup.com

Reversible Binding : The interaction between sitagliptin and DPP-4 is non-covalent, forming a stable but reversible complex. ccjm.org Dissociation studies of the pre-formed sitagliptin-DPP-4 complex show a rapid recovery of enzyme activity upon dilution, confirming the fast dissociation and reversible nature of the inhibition. oup.com

Binding Characteristics : Sitagliptin is further described as a "fast" and "tight binding" inhibitor. oup.com The term "fast binding" indicates that the steady state of inhibition is established almost instantaneously. "Tight binding" refers to its high affinity for the enzyme. Molecular docking simulations suggest a strong interaction, with an affinity energy of -8.1 kcal/mol, involving hydrogen bonds and hydrophobic interactions with key amino acid residues in the DPP-4 active site, such as Tyr663, Glu203, and Glu204. nih.govpatsnap.com

The kinetic profile of sitagliptin differs from other DPP-4 inhibitors, such as vildagliptin and saxagliptin, which influences their interaction with the DPP-4 enzyme.

Sitagliptin's "fast binding" and rapid dissociation kinetics contrast with vildagliptin, which is characterized as a "slow binding" inhibitor. oup.com Vildagliptin and saxagliptin are cyanopyrrolidines that form a covalent, though still reversible, bond with the active site serine of the DPP-4 enzyme. diabetesjournals.org This covalent interaction results in a slower dissociation from the enzyme compared to the non-covalent binding of sitagliptin. oup.com

Despite these mechanistic differences in binding speed and bond type, the in vivo effects can be comparable. For instance, studies in animal models showed that sitagliptin inhibited DPP-4 to a similar extent and for a similar duration as vildagliptin (>70% inhibition at 8 hours), leading to comparable improvements in glucose management. oup.com This suggests that the long duration of action for sitagliptin is achieved despite its faster dissociation rate.

Table 2: Comparative Kinetics of Gliptins

InhibitorBinding TypeDissociation SpeedKey Kinetic Feature
Sitagliptin Non-covalent, CompetitiveFastFast and tight binding inhibitor oup.com
Vildagliptin Covalent, Substrate-likeSlowSlow binding inhibitor oup.com
Saxagliptin Covalent, Substrate-likeSlowForms covalent bond with active site diabetesjournals.org

Molecular and Cellular Mechanisms Beyond DPP-4 Inhibition

By inhibiting DPP-4, sitagliptin prevents the rapid degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). nih.gov These hormones are released by intestinal L-cells and K-cells, respectively, in response to nutrient intake. lidsen.com DPP-4 normally inactivates them within minutes. ccjm.org

The inhibition of DPP-4 by sitagliptin leads to a two- to three-fold increase in the circulating levels of active GLP-1 and GIP. lidsen.com This enhancement of active incretin levels produces several key glucose-regulating effects:

Stimulation of Insulin (B600854) Secretion : Elevated levels of active GLP-1 and GIP act on pancreatic β-cells to increase the synthesis and secretion of insulin in a glucose-dependent manner. This means the effect is more pronounced when blood glucose levels are high. lidsen.com

This dual action of increasing insulin and decreasing glucagon (B607659) contributes to improved fasting and postprandial glycemic control. nih.gov

Emerging research indicates that sitagliptin may possess mechanisms of action that are independent of its DPP-4 inhibitory function. Specifically, studies have demonstrated that sitagliptin can act directly on intestinal L-cells to stimulate the secretion of GLP-1. oup.comnih.gov

In in vitro studies using murine (mGLUTag) and human (hNCI-H716) intestinal L-cell lines, sitagliptin was shown to increase total GLP-1 secretion. oup.comnih.gov This effect was found to be specific to the compound, as a structurally different DPP-4 inhibitor, MK0626, did not produce the same effect, suggesting the action is not a class effect related to DPP-4 inhibition itself. oup.comnih.gov

Further investigation into the cellular pathways revealed that sitagliptin's direct effect on L-cells involves the activation of specific signaling cascades. The compound was found to increase levels of cyclic AMP (cAMP) and the phosphorylation of ERK1/2. oup.comnih.gov The use of inhibitors for protein kinase A and MAPK kinase-ERK1/2 prevented the sitagliptin-induced secretion of GLP-1, confirming the involvement of these pathways. oup.comnih.gov This finding presents a novel biological action for sitagliptin as a direct GLP-1 secretagogue, operating separately from its well-established role as a DPP-4 inhibitor. oup.comnih.gov

Intracellular Signaling Cascades Influenced by Sitagliptin (e.g., cAMP/PKA/Rac1, MEK-ERK1/2)

This compound has been shown to modulate key intracellular signaling cascades, primarily through its action as a dipeptidyl peptidase-4 (DPP-4) inhibitor. This inhibition leads to increased levels of active glucagon-like peptide-1 (GLP-1), which in turn activates specific downstream pathways.

The cAMP/PKA/Rac1 pathway is a notable target. In preclinical models, particularly in the context of autoimmune diabetes, sitagliptin treatment has been demonstrated to reduce the migration of CD4+ T-cells. This effect is mediated by decreasing the activation of protein kinase A (PKA) and Ras-related C3 botulinum toxin substrate 1 (Rac1), a pathway that is otherwise stimulated by DPP-4. The inhibition of this cascade by sitagliptin suggests a mechanism for its immunomodulatory effects by altering T-cell trafficking. Furthermore, sitagliptin has been found to activate the cAMP/PKA signaling pathway in the context of intestinal ischemia/reperfusion injury, a process dependent on the GLP-1 receptor. This activation contributes to protective effects against inflammation and apoptosis. In cardiac function, sitagliptin has been shown to work through the SDF-1α/PKA pathway to improve endothelial-mesenchymal transition in human aortic endothelial cells and enhance cardiac function in diabetic rats.

The MEK-ERK1/2 signaling pathway is also significantly influenced by sitagliptin. Studies have shown that sitagliptin can stimulate the phosphorylation of ERK1/2 (extracellular signal-regulated kinases 1 and 2) in intestinal L cells, an effect that, along with cAMP synthesis, is required for sitagliptin-induced GLP-1 release. The activation of the ERK1/2 pathway is a critical component of how sitagliptin exerts its effects on vascular smooth muscle cells under high glucose conditions. Specifically, sitagliptin attenuates high glucose-induced proliferation, migration, and calcification of these cells by inhibiting the upregulation of phosphorylated ERK1/2. In the context of diabetic nephropathy, sitagliptin has been found to delay disease progression by inhibiting ERK1/2 signaling.

Preclinical Pharmacodynamic Studies of this compound

Glucose Regulatory System Interactions in Preclinical Models

In preclinical studies, this compound has demonstrated significant interactions with the glucose regulatory system. A primary mechanism of action is the enhancement of incretin hormone levels, such as GLP-1 and glucose-dependent insulinotropic polypeptide (GIP), by inhibiting their degradation by DPP-4. This leads to several downstream effects that improve glycemic control.

The table below summarizes the effects of sitagliptin on key glucose regulatory parameters in a preclinical model.

ParameterVehicleSitagliptinGlyburide
Fasting GlucagonUnchangedReduced by 33%Unchanged
Peak Insulin Secretion Time240 min60 min30 min
Enhanced Insulin SecretionNoYesNo
Data from a study on prediabetic obese SHROB rats treated for six weeks.

Furthermore, research indicates that sitagliptin's regulation of glycemia in mice involves a gut-to-brain-to-periphery axis that is dependent on GLP-1 receptor signaling.

Non-Glycemic Pharmacological Effects in Preclinical Models

Preclinical studies have revealed that sitagliptin exerts significant neuroprotective effects beyond its primary glucose-lowering action. In rat models of type 2 diabetes, sitagliptin treatment has been shown to modulate several biomarkers associated with neurodegeneration.

Brain Enzyme Levels: Sitagliptin significantly reduced the brain levels of several key enzymes implicated in the pathology of Alzheimer's disease. These include acetylcholinesterase (AChE), beta-secretase-1 (BACE-1), DPP-4, and glycogen synthase kinase-3β (GSK-3β).

Inflammatory Markers: The anti-inflammatory properties of sitagliptin in the brain have also been documented. It has been observed to lower the levels of pro-inflammatory markers such as cyclooxygenase-2 (COX-2), prostaglandin E2 (PGE2), tumor necrosis factor-α (TNF-α), and nuclear factor-κB (NF-κB). Conversely, it can increase the expression of the anti-inflammatory factor IL-10.

Oxidative Stress: Sitagliptin has been found to improve the brain's antioxidant capacity by reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation, and enhancing the levels of glutathione (GSH), a key antioxidant.

Apoptosis: The compound has demonstrated anti-apoptotic effects in the brain. It increases the expression of the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2) while reducing the levels of pro-apoptotic markers like Bcl-2-associated X protein (BAX) and Caspase-3.

The following table summarizes the neuroprotective effects of sitagliptin observed in a preclinical T2DM rat model.

CategoryMarkerEffect of Sitagliptin
Brain Enzymes Acetylcholinesterase (AChE)Decrease
Beta-secretase-1 (BACE-1)Decrease
DPP-4Decrease
Glycogen synthase kinase-3β (GSK-3β)Decrease
Inflammatory Markers Cyclooxygenase-2 (COX-2)Decrease
Prostaglandin E2 (PGE2)Decrease
Tumor necrosis factor-α (TNF-α)Decrease
Nuclear factor-κB (NF-κB)Decrease
Oxidative Stress Malondialdehyde (MDA)Decrease
Glutathione (GSH)Increase
Apoptosis B-cell lymphoma 2 (Bcl-2)Increase
Bcl-2-associated X protein (BAX)Decrease
Caspase-3Decrease
Findings from in vivo studies on T2DM-induced rats.

Sitagliptin has demonstrated notable immunomodulatory effects in preclinical models, primarily through its inhibition of DPP-4 (also known as CD26 on lymphocytes). These effects are particularly relevant in the context of autoimmune diseases and transplantation.

In nonobese diabetic (NOD) mice, an animal model for type 1 diabetes, sitagliptin treatment has been shown to reduce the in vitro migration of splenic CD4+ T-cells. This is significant because the migration of these T-cells to the pancreas is a key step in the autoimmune destruction of beta cells. The mechanism behind this reduced migration involves the modulation of the cAMP/PKA/Rac1 signaling pathway.

Furthermore, these immunomodulatory properties have been linked to improved outcomes in islet transplantation studies. Treatment of diabetic NOD mice with sitagliptin both before and after islet transplantation resulted in prolonged islet graft survival. This suggests that sitagliptin can help to mitigate the autoimmune response against the transplanted islets. In a syngeneic ovarian cancer mouse model, sitagliptin increased CD8+ T-cell trafficking to the tumor and prolonged survival.

The table below highlights the key immunomodulatory effects of sitagliptin in preclinical settings.

EffectModelAssociated Pathway/Mechanism
Reduced CD4+ T-cell MigrationNonobese diabetic (NOD) miceDecreased activation of cAMP/PKA/Rac1
Prolonged Islet Graft SurvivalNonobese diabetic (NOD) miceReduction of autoimmunity against graft
Increased CD8+ T-cell TraffickingOvarian cancer mouse modelEnhanced anti-tumor immunity
Data from preclinical studies in mice.

Sitagliptin's primary pharmacological action is its interaction with dipeptidyl peptidase-4 (DPP-4), which is also known as the T-cell activation antigen CD26. This interaction is characterized by specific structural and binding attributes that lead to the potent and selective inhibition of the enzyme's activity.

Structural Attributes and Binding: Sitagliptin is a competitive inhibitor of DPP-4. Its structure allows it to bind to the active site of the enzyme, preventing the binding and subsequent cleavage of its natural substrates, such as GLP-1 and GIP. The binding involves specific interactions, including hydrogen bonding and hydrophobic interactions, with key amino acid residues within the enzyme's active site, such as GLU205 and GLU206. This interaction alters the enzyme's conformation, leading to its inhibition. Molecular docking studies have shown a strong binding affinity of sitagliptin to DPP-4.

Enzymatic Regulation: By binding to DPP-4, sitagliptin regulates its enzymatic activity, leading to a significant and sustained inhibition. This inhibition is highly selective for DPP-4 over other related proteases. In clinical studies, sitagliptin has been shown to lower the measurable activity of DPP-4 by more than 95% for 12 hours. This potent inhibition results in a more than twofold increase in the plasma concentrations of active GIP and GLP-1. DPP-4 is a serine protease that cleaves peptides with a proline or alanine at the second position from the N-terminus. By inhibiting this action, sitagliptin effectively prolongs the activity of incretin hormones.

The table below summarizes the key aspects of sitagliptin's interaction with CD26/DPP-4.

AspectDescription
Binding Type Competitive Inhibition
Key Interactions Hydrogen bonding, hydrophobic interactions
Effect on Enzyme Alters conformation, blocks active site
Enzymatic Regulation Potent and selective inhibition of protease activity
Downstream Effect Increased levels of active incretin hormones (GLP-1, GIP)
Information compiled from multiple sources describing the mechanism of DPP-4 inhibition.

Synthetic Methodologies and Process Chemistry of Sitagliptin Monohydrate

Asymmetric Synthesis Approaches to Sitagliptin (B1680988) Monohydrate

The critical challenge in synthesizing sitagliptin is the stereoselective construction of the chiral β-amino acid core. Various strategies have been developed to achieve high enantiomeric purity.

A highly efficient, second-generation synthesis of sitagliptin developed by Merck involves the asymmetric hydrogenation of an unprotected enamine. researchgate.netrsc.orgscispace.com This key step establishes the chiral center of the molecule with high fidelity. The process utilizes a rhodium-based catalyst paired with a chiral phosphine ligand, specifically the t-Bu JOSIPHOS ligand. rsc.orgacs.orgresearchgate.net

The reaction involves the hydrogenation of the dehydrositagliptin intermediate at high pressure (around 250 psi) to yield the desired (R)-sitagliptin. researchgate.netsci-hub.se This method is highly enantioselective, achieving up to 95-97% enantiomeric excess (ee). researchgate.netrsc.org A final recrystallization step of the phosphate (B84403) salt can upgrade the enantiomeric purity to over 99.9%. researchgate.netsci-hub.se This route is noted for its efficiency, with the key dehydrositagliptin intermediate being prepared in a three-step, one-pot process with an 82% isolated yield. acs.orgnih.gov The hydrogenation step itself proceeds with high conversion (98%) using a low catalyst loading of as little as 0.15 mol%. acs.orgsci-hub.senih.gov

Table 1: Performance of Rh(I)/tBu JOSIPHOS Catalyzed Asymmetric Hydrogenation
ParameterValueSource
CatalystRh(I)/tBu JOSIPHOS rsc.orgacs.org
SubstrateDehydrositagliptin (unprotected enamine) researchgate.netresearchgate.net
Catalyst LoadingAs low as 0.15 mol % acs.orgnih.gov
H₂ Pressure~250 psi researchgate.net
Enantiomeric Excess (ee)Up to 95-97% researchgate.netrsc.org
Final ee (post-recrystallization)>99.9% researchgate.netsci-hub.se
Conversion98% rsc.org

A groundbreaking third-generation synthesis of sitagliptin employs a biocatalytic approach using an engineered (R)-selective transaminase (TAm) enzyme. scispace.comresearchgate.net This process, developed in a collaboration between Merck and Codexis, represents a significant advancement in green chemistry and enzymatic synthesis for pharmaceuticals. epa.gov The enzyme facilitates the direct asymmetric amination of a prositagliptin ketone precursor to the final chiral amine product. researchgate.netmdpi.com

The native transaminase enzyme initially showed no activity towards the bulky prositagliptin ketone. epa.govnih.gov Through a process of directed evolution, a highly active and stereoselective enzyme was developed. nih.gov The final engineered transaminase, with over 25,000-fold improvement in activity, converts the ketone to (R)-sitagliptin with an enantiomeric excess greater than 99.95%, eliminating the need for subsequent chiral purification. researchgate.netepa.gov The reaction is run under mild conditions and gives a 92% yield. researchgate.net This biocatalytic route has been implemented on a large scale and is lauded for its efficiency and environmental benefits. researchgate.netnih.gov To enhance stability and reusability, these transaminase enzymes have also been immobilized on various supports. mdpi.com

Table 2: Comparison of Asymmetric Hydrogenation vs. Biocatalytic Transamination
FeatureAsymmetric Hydrogenation (Gen II)Biocatalytic Transamination (Gen III)Source
CatalystRhodium/JOSIPHOSEngineered Transaminase researchgate.netrsc.org
Key TransformationEnamine HydrogenationProchiral Ketone Amination researchgate.net
Initial Enantioselectivity95-97% ee>99.95% ee researchgate.netrsc.orgresearchgate.net
Chiral PurificationRequired (Recrystallization)Not Required researchgate.netepa.gov
Process ConditionsHigh pressure (250 psi)Mild, ambient conditions researchgate.netepa.gov
Overall Yield Increase-10-13% researchgate.net
Productivity Increase-53% researchgate.net
Waste Reduction-19% researchgate.net

Organocatalysis offers a metal-free alternative for the asymmetric synthesis of sitagliptin. One notable strategy involves an enantioselective aza-Michael addition. In this approach, a quinine-derived C(9)-urea ammonium catalyst is used under phase-transfer conditions to facilitate the conjugate addition of a carbamate to an α,β-unsaturated phenylketone. nih.govacs.org This key step introduces the chirality to the amine, achieving an enantiomeric excess of 96%. nih.govresearchgate.net The resulting adduct is then converted to sitagliptin through subsequent steps including Baeyer–Villiger oxidation, hydrolysis, and amide coupling. nih.gov

An alternative approach is a diastereoselective reduction. This strategy uses an inexpensive chiral auxiliary, such as phenethylamine, to form a β-enamino amide intermediate. acs.org The subsequent reduction with an agent like NaBH₄/MsOH proceeds with high diastereoselectivity, allowing the desired diastereomer to be easily separated. acs.org

Green Chemistry Principles in Sitagliptin Monohydrate Synthesis

The evolution of sitagliptin synthesis is a prominent case study in the application of green chemistry principles in the pharmaceutical industry. scispace.comsci-hub.senih.gov Successive generations of the manufacturing process have focused on increasing efficiency while reducing environmental impact.

The first-generation synthesis of sitagliptin had several drawbacks from a green chemistry perspective, particularly a Mitsunobu reaction sequence used to introduce the amine group. rsc.orgresearchgate.netresearchgate.net This step exhibited poor atom economy and generated significant amounts of waste. rsc.orgresearchgate.net

The second-generation process, centered on the rhodium-catalyzed asymmetric hydrogenation, offered a significant improvement. sci-hub.senih.gov This route significantly reduced the total waste generated per kilogram of product compared to the first-generation process and completely eliminated aqueous waste streams. sci-hub.senih.gov

The third-generation biocatalytic process represents the pinnacle of green synthesis for sitagliptin. researchgate.netepa.gov This enzymatic route provides numerous environmental and efficiency benefits over the metal-catalyzed process:

Waste Reduction : The process reduces total waste by 19%. researchgate.netresearchgate.net

Elimination of Heavy Metals : It completely eliminates the need for the rhodium catalyst, circumventing issues of metal contamination and recovery. researchgate.netepa.gov

Safer Conditions : The enzymatic reaction runs in multipurpose vessels under mild conditions, avoiding the need for specialized high-pressure hydrogenation equipment. researchgate.netresearchgate.netepa.gov

This successful implementation of biocatalysis earned the Presidential Green Chemistry Challenge Award in 2010, highlighting its significance as an economical, efficient, and environmentally benign manufacturing process. researchgate.netepa.gov

Solvent Selection and Recycling in Synthetic Processes

The selection of solvents is a critical aspect of the synthetic process for this compound, guided by principles of green chemistry to enhance efficiency and minimize environmental impact. The evolution of the sitagliptin synthesis process demonstrates a strategic shift towards more sustainable solvent choices and the elimination of problematic waste streams.

In the asymmetric hydrogenation of the enamine intermediate, methanol (B129727) (MeOH) is a commonly used solvent. researchgate.net For the final isolation and crystallization of the phosphate monohydrate salt, mixed solvent systems are frequently employed. Common systems include isopropanol and water, or ethanol and water. nih.govgoogle.com For instance, sitagliptin free base can be dissolved in a mixture of isopropyl acetate, isopropanol, and water before the addition of phosphoric acid to induce crystallization. google.com Another method involves dissolving sitagliptin in a primary solvent like isopropanol, adding water, and then adding a solution of phosphoric acid in isopropanol to form the salt. google.com Dichloromethane has also been used in procedures for preparing sitagliptin salts, often followed by solvent replacement with isopropanol. google.comnih.gov

A significant achievement in the second-generation synthesis of sitagliptin was the complete elimination of aqueous waste streams. researchgate.netnih.govacs.org This "green" synthesis approach significantly reduces the total waste generated per kilogram of sitagliptin produced compared to earlier methods. nih.govscispace.com The focus is on using organic solvents that can be recovered and recycled, although specific details on the recycling loops are proprietary to the manufacturers. The choice of solvents like methanol and isopropanol is also influenced by their ability to facilitate high reaction yields and purities while being relatively easy to remove and recover.

The table below summarizes solvents mentioned in various synthetic and crystallization protocols for sitagliptin and its salts.

Solvent/System Step/Purpose Source
Methanol (MeOH)Asymmetric Hydrogenation researchgate.net
Isopropanol / WaterCrystallization of Phosphate Salt nih.govgoogle.com
Ethanol / WaterRecrystallization of Hydrochloride Salt googleapis.com
Isopropyl Acetate / Isopropanol / WaterCrystallization of Phosphate Salt google.com
DichloromethaneIntermediate Synthesis / Salt Formation google.comnih.gov
Ethyl AcetateExtraction / Purification nih.govgoogleapis.com

Process Intensification and Scale-Up Considerations (e.g., One-Pot Syntheses)

The manufacturing process for sitagliptin is a widely cited example of successful process intensification in the pharmaceutical industry, showcasing a transition from a multi-step, linear synthesis to a highly efficient, telescoped process. scispace.comsci-hub.senih.gov

The first-generation synthesis involved eight steps to produce the final compound. sci-hub.se While effective for producing initial clinical supplies, this route was not optimal for large-scale manufacturing due to its length and the generation of significant waste. researchgate.netscispace.com

A major breakthrough was the development of the second-generation process, which features a three-step, one-pot synthesis of the key dehydrositagliptin intermediate. nih.govsci-hub.senih.govresearchgate.net This intermediate contains the entire carbon skeleton of the final molecule. sci-hub.se The process begins with trifluorophenyl acetic acid and proceeds through sequential, controlled additions of other reagents within a single reactor. sci-hub.senih.gov This one-pot approach offers numerous advantages for scale-up:

Reduced Unit Operations: It eliminates the need for isolating and purifying intermediates between steps, saving time, energy, and materials.

Improved Yield and Purity: The dehydrositagliptin intermediate crystallizes directly from the reaction mixture at the end of the sequence, allowing for its isolation by simple filtration in high yield (82%) and purity (>99.6 wt%). nih.govacs.orgsci-hub.seresearchgate.net

Isolation and Purification Techniques for this compound Salts

The final stage in the synthesis of sitagliptin involves its isolation and purification as a stable crystalline salt, most commonly the phosphate monohydrate. nih.gov Crystallization is the primary technique used to achieve the high purity required for an active pharmaceutical ingredient (API).

The process typically involves reacting the sitagliptin free base with phosphoric acid in a suitable solvent system. nih.govgoogle.com The selection of solvents, temperature profile, and agitation rate are critical parameters that control the crystallization process, influencing the crystal form (polymorph), purity, and yield of the final product. Following the reaction, the slurry is cooled to induce crystallization. The mixture may be aged for a period to allow for complete crystal growth before the product is collected. nih.gov

Standard laboratory and industrial techniques are used to recover the solid product:

Filtration: The crystalline solid is separated from the mother liquor using filtration, often under vacuum. nih.govgoogle.com

Washing: The collected filter cake is washed with a cold solvent or a specific solvent mixture to remove residual impurities and the mother liquor. nih.govgoogle.com

Drying: The purified wet cake is dried under vacuum at a controlled temperature (e.g., 40-60 °C) to remove residual solvents and water to the desired level, yielding the final Sitagliptin Phosphate Monohydrate. nih.govgoogle.comgoogleapis.com

An innovative approach known as spherical crystallization has been explored to improve the physicochemical properties of Sitagliptin Phosphate Monohydrate. ijpsr.com This technique uses a three-solvent system (e.g., water as the solvent, ethanol as the anti-solvent, and chloroform as a bridging liquid) to produce spherical agglomerates of the crystals. ijpsr.com These spherical crystals exhibit better flowability and compressibility, making them suitable for direct compression into tablets, which can simplify the final drug product manufacturing process. ijpsr.com

The following table summarizes various reported methods for the crystallization and isolation of sitagliptin salts.

Salt Form Solvent System Key Process Steps Yield/Purity Source
Phosphate MonohydrateIsopropanol / Water / Phosphoric AcidDissolve base in IPA, add water, heat, add H₃PO₄/IPA solution, followed by gradient cooling and aging.Purity: 100.00% google.com
Phosphate MonohydrateEthyl Acetate / Isopropanol / Phosphoric AcidHydrolyze tartrate salt with ammonia, extract with ethyl acetate, concentrate, add isopropanol and H₃PO₄, then age at 78°C.Yield: 33% (from racemate), Purity: 96% ee nih.gov
Phosphate MonohydrateIsopropyl Acetate / Isopropanol / Water / Phosphoric AcidDissolve base in solvent mix at 20-25°C, add H₃PO₄ solution, reflux, cool gradually, and age for 16-18 hours.Not specified google.com
HydrochlorideEthanolDissolve crude salt in ethanol by warming to 60°C, allow to crystallize overnight at room temperature.Purity: 99.99% googleapis.com
Phosphate Monohydrate (Spherical Crystals)Water / Ethanol / ChloroformWater as solvent, ethanol as anti-solvent, chloroform as bridging liquid.Optimized Yield: 97.5% ijpsr.com

Preclinical Pharmacokinetic and Biotransformation Research of Sitagliptin Monohydrate

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Models

Preclinical studies in animal models, primarily rats and dogs, have been instrumental in characterizing the pharmacokinetic profile of sitagliptin (B1680988). These non-clinical absorption, distribution, metabolism, and excretion (ADME) studies revealed that sitagliptin is rapidly absorbed following oral administration. ijrti.org It is generally classified as a drug with moderate to high clearance and a relatively short plasma half-life. ijrti.org

In rats, after intravenous (IV) administration, plasma concentrations of sitagliptin declined in a time-dependent manner. ijrti.org The mean plasma clearance (CLp) was observed to be approximately 40 to 67 mL/min/kg. ijrti.org Oral bioavailability in rats was determined to be substantial, ranging from 59% in males to 82% in females at a 2 mg/kg dose, with studies indicating that absorption is not saturable over a wide dose range. ijrti.orgeuropa.eu

In dogs, plasma clearance was lower than in rats, with mean values around 9 mL/min/kg. ijrti.org The volume of distribution at steady state (Vdss) was approximately 3 L/kg, and the half-life (t1/2) was about 4 hours. ijrti.org Oral bioavailability in dogs was very high, approaching 90-97%. ijrti.org Across preclinical species, including mice, rats, rabbits, and dogs, sitagliptin exhibited low in vitro plasma protein binding. ijrti.orgeuropa.eu

Table 1: Pharmacokinetic Parameters of Sitagliptin in Preclinical Models

Parameter Rat (Male) Rat (Female) Dog
Plasma Clearance (CLp) ~40-48 mL/min/kg ~67 mL/min/kg ~9 mL/min/kg
Volume of Distribution (Vdss) - - ~3 L/kg
Half-life (t1/2) - - ~4 hr

| Oral Bioavailability | 59% (at 2 mg/kg) | 82% (at 2 mg/kg) | 89-97% |

Data compiled from preclinical studies. ijrti.orgeuropa.eu

Excretion patterns show some species-specific differences. In both dogs and humans, sitagliptin is cleared primarily through renal excretion of the unchanged parent drug. ijrti.orgeuropa.eu In contrast, rats clear the drug through both renal and biliary excretion. ijrti.orgeuropa.eu

In Vitro Metabolism Pathways and Enzyme Identification (CYP Isozymes, UGT)

Metabolism represents a minor pathway for the elimination of sitagliptin, with the majority of the drug being excreted unchanged. drugs.comdrugbank.com In vitro studies using human liver microsomes and hepatocytes have identified the primary enzymes involved in its limited biotransformation. europa.euresearchgate.netnih.gov

The oxidative metabolism of sitagliptin is primarily mediated by the cytochrome P450 (CYP) enzyme system. researchgate.netnih.gov CYP3A4 has been identified as the major isozyme responsible for this process, with a minor contribution from CYP2C8. researchgate.netnih.govresearchgate.netgabi-journal.net

Following administration of radiolabeled sitagliptin, approximately 16% of the dose was recovered as metabolites. drugs.comresearchgate.net Six primary metabolites have been detected at trace levels in plasma and urine. drugs.comresearchgate.netnih.gov These metabolites are formed through several biotransformation pathways:

N-sulfation: Formation of an N-sulfate conjugate. ijrti.orgeuropa.euresearchgate.net

N-carbamoyl glucuronidation: Conjugation with glucuronic acid, indicating the involvement of UDP-glucuronosyltransferases (UGT). ijrti.orgeuropa.euresearchgate.net

Hydroxylation: Addition of a hydroxyl group to the triazolopiperazine ring. ijrti.orgeuropa.euresearchgate.net

Oxidative desaturation: This occurs on the piperazine (B1678402) ring, followed by cyclization to form two distinct metabolites. ijrti.orgeuropa.euresearchgate.net

A study utilizing isolated rat hepatocytes identified eleven metabolites, confirming major metabolic routes through aromatic oxidation and desaturation of the piperazine ring. longdom.orgstrath.ac.uk This study also detected novel metabolites such as an N-glucuronide, confirming UGT involvement, and an N-sulfate metabolite. longdom.orgstrath.ac.ukstrath.ac.uk Due to their low concentrations in plasma, these metabolites are not expected to contribute significantly to the pharmacological activity of sitagliptin. researchgate.net

Elimination Pathways and Transporter Involvement (e.g., hOAT-3)

The primary route of elimination for sitagliptin is renal excretion, with approximately 79-87% of an administered dose being excreted unchanged in the urine. drugs.comresearchgate.netnih.gov This process involves both glomerular filtration and active tubular secretion. nih.govgenscript.comresearchgate.net The renal clearance of sitagliptin exceeds the glomerular filtration rate, providing evidence for the involvement of active transport mechanisms. researchgate.net

In vitro transport studies have been crucial in identifying the specific transporters involved in the renal handling of sitagliptin. hpra.ie These studies have shown that sitagliptin is a substrate for the human organic anion transporter-3 (hOAT-3), which is located on the basolateral membrane of renal proximal tubule cells and is likely involved in the uptake of sitagliptin from the blood into these cells. drugs.comnih.govnih.govgenscript.com The transport of sitagliptin mediated by hOAT-3 was shown to be inhibited by probenecid. genscript.comhpra.iee-lactancia.org

In addition to hOAT-3, sitagliptin is also a substrate for P-glycoprotein (P-gp, also known as MDR1), an efflux transporter located on the apical membrane of renal proximal tubule cells. drugs.comnih.govresearchgate.net P-gp may be involved in mediating the secretion of sitagliptin from the tubular cells into the urine. drugs.comnih.gov Organic anion transporting polypeptide 4C1 (OATP4C1) has also been identified as a potential transporter for sitagliptin. nih.govgenscript.comresearchgate.net Conversely, sitagliptin is not a substrate for other transporters such as hOAT1 or the human organic cation transporter 2 (hOCT2). nih.govresearchgate.net

In Vitro Drug-Drug Interaction Mechanisms of Sitagliptin

In vitro studies have extensively evaluated the potential of sitagliptin to cause drug-drug interactions by inhibiting or inducing major CYP450 enzymes. The results consistently demonstrate that sitagliptin has a low potential for such interactions at clinically relevant concentrations. europa.eu

Studies have shown that sitagliptin is not a potent inhibitor of a range of CYP isozymes, including CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, with IC50 values being greater than 100 μM for these enzymes. nih.gov Furthermore, sitagliptin did not induce human CYP3A4, CYP1A2, or CYP2C9 in vitro. ijrti.orgeuropa.eu This lack of significant inhibition or induction suggests that sitagliptin is unlikely to alter the metabolism of co-administered drugs that are substrates for these major CYP enzymes. europa.eunih.gov

Table 2: In Vitro CYP450 Inhibition Potential of Sitagliptin

CYP Isozyme Inhibition Finding (IC50)
CYP1A2 >100 μM
CYP2B6 >100 μM
CYP2C8 >100 μM
CYP2C9 >100 μM
CYP2C19 >100 μM
CYP2D6 >100 μM

| CYP3A4 | >100 μM |

Data from in vitro studies. nih.gov

As established, sitagliptin is a substrate for the P-glycoprotein (P-gp) efflux transporter. drugs.comnih.govresearchgate.net This interaction could potentially lead to drug-drug interactions if sitagliptin is co-administered with potent inhibitors or inducers of P-gp.

In vitro studies have explored sitagliptin's role as both a substrate and an inhibitor of P-gp. While it is transported by P-gp, its ability to inhibit the transporter is weak. hpra.ie Sitagliptin did not significantly inhibit the P-gp-mediated transport of various probe substrates like digoxin (B3395198), verapamil, and ritonavir. nih.govresearchgate.net In one clinical study, sitagliptin was found to be a mild inhibitor of P-gp, as evidenced by a small effect on plasma digoxin concentrations. hpra.ie

Table of Compound Names

Compound Name
Cimetidine
Cidofovir
Cyclosporine
Digoxin
Fenofibric acid
Furosemide
Glyburide
Ibuprofen
Indapamide
Metformin (B114582)
Probenecid
Quinapril
Quinidine
Ritonavir
Sitagliptin
Sitagliptin monohydrate
Verapamil

Analytical Chemistry and Quality Control of Sitagliptin Monohydrate

Analytical Method Development and Validation for Quantification

A variety of analytical techniques have been established for the quantification of Sitagliptin (B1680988). These methods are chosen based on their sensitivity, specificity, and the nature of the sample being analyzed, whether it is a bulk drug, a finished product, or a biological matrix. semanticscholar.orgthepharmajournal.com

Chromatographic methods are the cornerstone for the analysis of Sitagliptin due to their high resolving power and sensitivity. zenodo.org

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC) : RP-HPLC is the most widely used technique for the routine analysis of Sitagliptin. These methods typically employ a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic modifier (such as acetonitrile (B52724) or methanol). ijcsrr.orgjaper.inijarmps.orgcore.ac.uk Isocratic elution is common, providing reliable and reproducible results. globalresearchonline.netresearchgate.net Detection is most often carried out using a UV detector at the wavelength of maximum absorbance for Sitagliptin, which is approximately 267 nm. ijcsrr.orgjaper.in A simple, rapid, and precise RP-HPLC stability-indicating method was developed using a mobile phase of methanol (B129727) and potassium phosphate buffer (pH 6.8) in a 60:40 v/v ratio, with a flow rate of 1 mL/min and detection at 260 nm. globalresearchonline.net The retention time for Sitagliptin in this method was found to be 6.38 minutes. globalresearchonline.net

Ultra-Performance Liquid Chromatography (UPLC) : UPLC offers significant advantages over conventional HPLC, including shorter analysis times, improved resolution, and lower solvent consumption. A validated UPLC method for the simultaneous determination of Sitagliptin and Metformin (B114582) hydrochloride utilized an Acquity BEH C18 column with a mobile phase of 0.1% trifluoroacetic acid in water and acetonitrile. nih.gov The method had a short run time of 10 minutes, with detection at 210 nm. nih.gov

High-Performance Thin-Layer Chromatography (HPTLC) : HPTLC is a valuable technique for the quantification of Sitagliptin, offering simplicity and the ability to analyze multiple samples simultaneously. A stability-indicating HPTLC method was developed for Sitagliptin, with reported limits of detection (LOD) and quantification (LOQ) of 124.36 ng/band and 376.87 ng/band, respectively. ijcsrr.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : For analyses requiring very high sensitivity and selectivity, particularly in biological matrices like plasma and urine, LC-MS/MS is the method of choice. semanticscholar.orgthepharmajournal.comscielo.br This technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, allowing for the detection of Sitagliptin at very low concentrations.

The following table summarizes various chromatographic conditions used for the analysis of Sitagliptin.

TechniqueColumnMobile PhaseFlow RateDetectionRetention Time (min)
RP-HPLC Zorbax Eclipse XDB C18 (150×4.6 mm, 5µ)0.01M KH2PO4: Methanol (50:50 v/v), pH 2.50.7 ml/minPDA at 267 nmNot Specified
RP-HPLC Thermoscientific C18 (250 x 4.6 mm, 5µ)Methanol1 ml/minUV at 248 nm1.91
RP-HPLC C18 (250 mm × 4.6 mm, 5.0 µm)Methanol : Potassium Phosphate Buffer pH 6.8 (60:40, v/v)1 ml/minUV at 260 nm6.38
UPLC Acquity BEH C18 (100 × 2.1 mm; 1.7 microns)0.1% Trifluoroacetic acid in water and acetonitrile0.2 ml/minUV at 210 nmNot Specified
RP-HPLC Poroshell 120 EC-C18 (100 × 4.6 mm, 2.7 µm)Methanol:Water:Triethylamine:Acetic Acid (60:40:0.1:0.1)0.5 ml/minUV at 268 nmNot Specified

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantification of Sitagliptin in bulk and pharmaceutical dosage forms. ijcsrr.orgscielo.br The method is based on the measurement of the absorbance of Sitagliptin in a suitable solvent. The UV spectrum of Sitagliptin shows a characteristic maximum absorbance (λmax) at approximately 267 nm in solvents like methanol, water, and various buffers. ijcsrr.orgnih.gov The drug has been shown to obey Beer-Lambert's law over various concentration ranges, allowing for accurate quantification. ijcsrr.orgscielo.br For instance, one method demonstrated linearity in the range of 2-10 μg/mL in water, while another showed a range of 20-60 μg/ml. ijcsrr.org Another developed method is based on the condensation reaction of the primary amino group of Sitagliptin with acetylacetone (B45752) and formaldehyde, which produces a yellow-colored product measured at 430 nm. scielo.br This method was linear over a concentration range of 5-25 µg/ml. scielo.br

The table below details parameters for UV-Vis spectroscopic methods for Sitagliptin.

Solventλmax (nm)Linearity Range (µg/mL)Correlation Coefficient (r²)
Water2672-100.9995
Methanol26720-600.991
0.1 N NaOHNot Specified5-100Not Specified
Phosphate Buffer (pH 5.0)2675-100Not Specified
Phosphate Buffer (pH 8.0)2675-100Not Specified
Acetate Buffer (pH 4.7)2675-100Not Specified
Borate Buffer (pH 9.0)2675-100Not Specified

Validation of analytical methods is performed according to the International Conference on Harmonization (ICH) guidelines to ensure that the method is suitable for its intended purpose. ijarmps.orgresearchgate.net

Specificity : This is the ability of the method to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components. nih.gov In the context of stability-indicating methods, specificity is demonstrated by showing that the drug's peak is well-resolved from the peaks of degradation products generated during forced degradation studies. globalresearchonline.netijpsr.com Peak purity analysis using a PDA detector is often employed to confirm the homogeneity of the analyte peak. nih.govijrpr.com

Linearity : Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical response. globalresearchonline.net For Sitagliptin, HPLC and UV methods have shown excellent linearity over various concentration ranges, with correlation coefficients (r²) consistently greater than 0.999. japer.inijarmps.orgijpsr.com

Precision : The precision of a method is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). For Sitagliptin analysis, RSD values for repeatability and intermediate precision are generally well within the acceptable limit of less than 2%. researchgate.net

Accuracy : Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of pure drug is added to a placebo or sample matrix and then analyzed. High recovery percentages, typically between 98% and 102%, indicate the accuracy of the method. ijarmps.orgresearchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ) : LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. globalresearchonline.net These parameters indicate the sensitivity of the method. For an RP-HPLC method, the LOD and LOQ for Sitagliptin were found to be 0.0011 µg/ml and 0.0033 µg/ml, respectively. globalresearchonline.net A UPLC method reported an LOD of 0.2 μg mL−1 and an LOQ of 0.7 μg mL−1. nih.gov

Robustness : Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. ijarmps.orgijpsr.com For HPLC methods, parameters such as flow rate, mobile phase composition, and pH are varied to assess the method's robustness. ijpsjournal.com

The following table provides a summary of validation parameters from a reported RP-HPLC method for Sitagliptin. globalresearchonline.netresearchgate.net

Validation ParameterResult
Linearity Range 5-30 µg/ml
Correlation Coefficient (r²) 0.999
Accuracy (% Recovery) 99.41%
Precision (%RSD) < 2%
Limit of Detection (LOD) 0.0011 µg/ml
Limit of Quantification (LOQ) 0.0033 µg/ml
Robustness The method was found to be robust.

Stability Studies and Degradation Pathway Elucidation for Sitagliptin Monohydrate

Stability testing is essential to determine how the quality of a drug substance varies with time under the influence of environmental factors. Forced degradation studies are a key component of this, helping to identify potential degradation products and establish the intrinsic stability of the molecule. ijpsjournal.comnih.gov

Forced degradation, or stress testing, involves subjecting the drug to conditions more severe than accelerated stability studies. core.ac.ukijpsjournal.com Sitagliptin has been shown to be susceptible to degradation under various stress conditions.

Acidic and Basic Hydrolysis : Sitagliptin degrades significantly in both strongly acidic and alkaline media. globalresearchonline.netnih.gov Degradation was observed in 0.1 N HCl and 0.1 N NaOH. globalresearchonline.netnih.gov In one study, two degradation products were formed after exposure to 2.5M hydrochloric acid at 60°C. ufrgs.brresearchgate.net Alkaline conditions appear to be a major degradation pathway. plos.orgnih.gov

Oxidative Degradation : The drug also shows degradation under oxidative stress, for example, when treated with hydrogen peroxide (3% H₂O₂). globalresearchonline.netnih.gov

Thermal and Photolytic Degradation : Some studies report that Sitagliptin is relatively stable under thermal (heat at 105°C) and photolytic (light exposure) conditions, with no significant degradation observed. globalresearchonline.netnih.gov However, other research indicates that degradation does occur under these stresses. globalresearchonline.netnih.gov

The table below summarizes the findings from a forced degradation study on Sitagliptin. globalresearchonline.netnih.gov

Stress ConditionReagent/ConditionDurationDegradation Observed
Acidic Hydrolysis 0.1 N HCl48 hoursYes
Basic Hydrolysis 0.1 N NaOH48 hoursYes
Oxidative 3% H₂O₂24 hoursYes
Thermal 105°C10 daysNo
Photolytic Light Exposure10 daysNo

Understanding the degradation pathway requires the isolation, identification, and characterization of the degradation products formed under stress conditions. ijpsr.com Techniques like UPLC-UV/MS and NMR spectroscopy are crucial for this purpose. ijpsr.comufrgs.br

Under acidic conditions, two major degradation products (DP1 and DP2) were observed. ufrgs.br The structural characterization by UPLC-UV/MS was instrumental in understanding the degradation mechanism. ufrgs.brresearchgate.net Another study identified two degradation products, SITA-D1 and SITA-D2, after acidic, alkaline, and thermal degradation. nih.gov SITA-D1 was suggested to be the triazolopyrazine fragment released from the parent molecule, while SITA-D2 was identified as (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, formed by cleavage of the amide bond. nih.gov

Under oxidative stress, two different degradation products, SITA-D4 and SITA-D5, were identified, which were proposed to be positional isomers formed by dehydration. nih.gov

A separate investigation into the degradation pathway identified three previously unreported impurities:

3-(trifluoromethyl)-6,7-dihydro ijpsr.comufrgs.brnih.govtriazolo[4,3-a]pyrazin-8(5H)-one

(2E)-1-[3-(trifluoromethyl)-5,6-dihydro ijpsr.comufrgs.brnih.govtriazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)but-2-en-1-one

(3E)-1-[3-(trifluoromethyl)-5,6-dihydro ijpsr.comufrgs.brnih.govtriazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)but-3-en-1-one. ijpsr.com

These impurities were isolated and characterized using mass spectrometry and NMR spectroscopy. ijpsr.com

Development of Stability-Indicating Analytical Methods

The development of stability-indicating analytical methods is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. These methods are designed to separate the active pharmaceutical ingredient (API) from its potential degradation products, allowing for accurate quantification of the API's stability over time and under various environmental conditions. For Sitagliptin, a variety of stability-indicating methods have been developed, predominantly utilizing reverse-phase high-performance liquid chromatography (RP-HPLC). ijpsjournal.comglobalresearchonline.net

Forced degradation studies are a key component of developing these methods, involving the exposure of the drug substance to stress conditions such as acid, base, oxidation, heat, and light, as recommended by the International Conference on Harmonisation (ICH) guidelines. globalresearchonline.net These studies help to identify likely degradation products and demonstrate the specificity and stability-indicating nature of the analytical method. ijpsjournal.comglobalresearchonline.net

Several studies have detailed the development of simple, rapid, and precise RP-HPLC methods for Sitagliptin. globalresearchonline.net These methods are validated to ensure they meet the criteria for linearity, accuracy, precision, specificity, and robustness. scispace.comresearchgate.net

One such method achieved chromatographic separation on a C18 column using a mobile phase of methanol and potassium phosphate buffer (pH 6.8) in a 60:40 v/v ratio, with detection at 260 nm. globalresearchonline.net Another study utilized a mobile phase of methanol, water, triethylamine, and acetic acid (60:40:0.1:0.1; v:v:v:v) with UV detection at 268 nm. scispace.comresearchgate.net The results from forced degradation studies in these methods confirmed that the degradation products did not interfere with the quantification of the parent Sitagliptin peak, thus proving the stability-indicating capability of the assay. globalresearchonline.netscispace.com

Table 1: Examples of Chromatographic Conditions for Stability-Indicating HPLC Methods for Sitagliptin
ParameterMethod 1 globalresearchonline.netMethod 2 scispace.comMethod 3 ijpsr.com
ColumnReverse Phase C18 (250 mm × 4.6 mm, 5.0 µm)Poroshell 120 EC-C18 (100 × 4.6 mm, 2.7 µm)Poroshell 120 EC-C18 (3 mm x 150 mm, 2.7 µm)
Mobile PhaseMethanol and Potassium Phosphate Buffer pH 6.8 (60:40, v/v)Methanol:Water:Triethylamine:Acetic Acid (60:40:0.1:0.1; v:v:v:v)5mM Ammonium Acetate and Acetonitrile (Gradient Elution)
Flow Rate1.0 mL/min0.5 mL/min0.5 mL/min
Detection Wavelength260 nm268 nm210 nm
Retention Time of Sitagliptin6.38 minNot specifiedNot specified

Impurity Profiling and Identification Strategies for this compound

Impurity profiling is a critical aspect of quality control for any API. worldwidejournals.com Impurities can originate from various sources, including starting materials, intermediates, by-products of the synthesis process, and degradation of the final product. nih.gov The identification and control of these impurities are essential to ensure the safety and efficacy of the drug. worldwidejournals.comnih.gov

For Sitagliptin, several process-related and degradation-related impurities have been identified. nih.gov The United States Pharmacopeia (USP) monograph for sitagliptin tablets specifies limits for certain impurities. nih.gov Research efforts have focused on isolating and characterizing these impurities to develop reference standards and validate analytical methods for their control.

One study investigated the degradation pathway of Sitagliptin under various stress conditions and successfully isolated and characterized three previously unreported degradation products using mass and NMR spectroscopy. ijpsr.com Another study focused on analyzing related substances, specifically the Ketoamide and Enamine impurities, using HPLC. worldwidejournals.com

The identification of impurities often involves advanced analytical techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for detecting and quantifying impurities at very low levels. nih.gov A sensitive UPLC-MS/MS method was developed for the identification and quantification of the potentially genotoxic 7-nitroso impurity in sitagliptin phosphate monohydrate, capable of detecting the impurity at parts-per-million (ppm) and parts-per-billion (ppb) levels. nih.gov

Table 2: Identified Impurities and Degradation Products of Sitagliptin
Impurity Name/TypeChemical Name (if available)SourceReference
Degradation Product 13-(trifluoromethyl)-6,7-dihydro scispace.comjodac.orgnih.govtriazolo[4,3-a]pyrazin-8(5H)-oneDegradation ijpsr.com
Degradation Product 2(2E)-1-[3-(trifluoromethyl)-5,6-dihydro scispace.comjodac.orgnih.govtriazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)but-2-en-1-oneDegradation ijpsr.com
Degradation Product 3(3E)-1-[3-(trifluoromethyl)-5,6-dihydro scispace.comjodac.orgnih.govtriazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)but-3-en-1-oneDegradation ijpsr.com
Ketoamide ImpurityC16H12F6N4O2Process-related worldwidejournals.compharmaffiliates.com
Enamine ImpurityNot specifiedProcess-related worldwidejournals.com
7-Nitroso ImpurityNot specifiedProcess-related/Degradation nih.gov
Acid ImpurityNot specifiedHydrolysis/Degradation nih.gov
Alkene ImpurityNot specifiedProcess-related/Degradation nih.gov

Solid State Research and Formulation Science of Sitagliptin Monohydrate

Polymorphism and Solid-State Characterization

The physicochemical characterization of sitagliptin (B1680988) phosphate (B84403) monohydrate and its related forms is crucial for ensuring the quality and efficacy of the final pharmaceutical product. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can significantly impact the thermodynamic and kinetic properties of a drug, such as its dissolution rate and processability. Various analytical techniques are employed to investigate the solid-state properties of sitagliptin, confirming its crystalline nature and thermal behavior.

Spectroscopic Analysis (FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is a key technique used to identify the functional groups within a molecule and to characterize different solid-state forms. In the analysis of sitagliptin phosphate monohydrate, FTIR spectra reveal characteristic vibrational bands associated with its major functional groups. These spectra help in confirming the molecular structure and can be used to distinguish between different polymorphic or solvated forms.

Common vibrational bands are observed across sitagliptin phosphate monohydrate, its anhydrous form, and the sitagliptin base form, corresponding to the core molecular structure. Specific assignments have been made for key stretching and bending vibrations.

Table 1: FTIR Spectral Data for Sitagliptin

Wavenumber (cm⁻¹) Assignment Reference
1750–1735 C=O (Carbonyl) Stretching
1690–1640 C=N (Imine) Group

Studies involving FTIR are also used to assess the compatibility of sitagliptin phosphate monohydrate with various pharmaceutical excipients, ensuring that no chemical interactions occur during formulation and storage. The absence of shifts in the characteristic peaks of the drug when mixed with excipients indicates good compatibility.

Thermal Analysis (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to study the thermal properties of a material, such as melting point and phase transitions. For sitagliptin phosphate monohydrate, DSC analysis reveals distinct thermal events that characterize its solid-state behavior.

The DSC curve for sitagliptin phosphate monohydrate typically shows an initial endothermic event corresponding to the dehydration of the molecule, followed by a melting endotherm at a higher temperature. One study identified the dehydration peak at 134.43 °C, which is followed by a crystalline transition. The principal melting endotherm for the monohydrate form has been reported at approximately 206.37 °C and 212.1 °C in different studies. This thermal analysis is fundamental for identifying the stable crystalline form suitable for pharmaceutical development.

Table 2: DSC Thermal Events for Sitagliptin Phosphate Monohydrate

Thermal Event Peak Temperature (Tpeak) Enthalpy (ΔH) Reference
Dehydration 134.43 °C -1.15 J/g
Melting 206.37 °C Not specified

Crystallographic Techniques (X-Ray Diffraction)

X-ray Powder Diffraction (XRPD) is an essential technique for the qualitative identification of crystalline materials and the characterization of their polymorphic forms. The diffraction pattern of sitagliptin phosphate monohydrate confirms its crystalline nature, showing a series of distinct peaks at specific 2θ angles.

The crystal structure of sitagliptin dihydrogen phosphate monohydrate has been solved using synchrotron X-ray powder diffraction data, revealing a P212121 space group. The ammonium group of the sitagliptin cation, the phosphate anion, and the water molecule form a strong network of hydrogen bonds.

Key diffraction peaks are used to characterize the specific crystalline form of sitagliptin phosphate monohydrate.

Table 3: Characteristic XRPD Peaks for Sitagliptin Phosphate Monohydrate

2θ Angle (± 0.2°) d-spacing (Å) Reference
13.2 -
13.8 -
- 7.42
15.9 -
- 6.30
- 5.58
- 5.48
18.4 -
19.1 -
- 4.75
- 4.48
21.2 -
24.0 -
25.0 -
25.7 -
- 3.96
29.5 -
30.9 -

Morphological Analysis (SEM)

Scanning Electron Microscopy (SEM) is utilized for the morphological analysis of API particles. This technique provides high-resolution images of the particle surfaces, revealing details about their shape, size, and texture. The investigation of sitagliptin phosphate monohydrate through SEM, as part of its solid-state characterization, helps in understanding its physical properties which can influence manufacturing processes like powder flow and compaction. Studies have used SEM to qualitatively assess the crystallinity and morphology of different forms of sitagliptin, complementing data from techniques like XRPD and DSC.

Advanced Drug Delivery Systems Research for Sitagliptin Monohydrate

Sitagliptin has a relatively short biological half-life, which necessitates frequent dosing and can affect patient compliance. To address this, research has focused on developing advanced drug delivery systems, particularly sustained-release formulations, to prolong the drug's therapeutic effect, reduce dosing frequency, and improve clinical outcomes.

Sustained-Release Formulations (e.g., Polymer-Based Systems)

Polymer-based systems are a cornerstone of research into sustained-release formulations for sitagliptin. Various biodegradable and biocompatible polymers have been investigated to create matrices or microspheres that encapsulate the drug and control its release over an extended period, typically ranging from 12 to 24 hours.

Commonly studied polymers include:

Natural Polymers: Xanthan gum, chitosan, sodium alginate, and albumin.

Semi-synthetic Polymers: Hydroxypropyl methylcellulose (HPMC), ethyl cellulose, and microcrystalline cellulose (MCC).

Synthetic Polymers: Poly(lactic-co-glycolic acid) (PLGA) and Eudragit.

One study focused on creating sustained-release tablets using natural polymers like xanthan gum and MCC through a direct compression method. The optimized formulation, containing 27.5% xanthan gum, demonstrated a favorable dissolution profile, releasing 99.61% of the drug over 10 hours. Other research has utilized techniques like wet granulation with polymers such as HPMC K4M and HPMC K100M to modulate drug release kinetics. Encapsulation of sitagliptin into polymer-based microspheres is another promising strategy, which can protect the drug from degradation and enhance its stability and bioavailability. The mucoadhesive properties of polymers like chitosan and HPMC can also increase the gastrointestinal residence time, leading to better drug retention and sustained action.

Table 4: Compounds Mentioned

Compound Name
Sitagliptin
This compound
Sitagliptin phosphate monohydrate
Sitagliptin phosphate anhydrous
Sitagliptin base
Xanthan gum
Microcrystalline cellulose (MCC)
Chitosan
Sodium alginate
Albumin
Hydroxypropyl methylcellulose (HPMC)
Ethyl cellulose
Poly(lactic-co-glycolic acid) (PLGA)
Eudragit
Lactose
Fumaric acid
Mannitol
Magnesium stearate

Gastro-Retentive Delivery Systems (e.g., Floating Tablets, Mucoadhesive Nanoparticles)

Gastro-retentive drug delivery systems (GRDDS) are designed to prolong the residence time of a dosage form in the stomach, thereby improving the bioavailability of drugs like sitagliptin. researchgate.netscispace.comijsrmst.com This is achieved by mechanisms such as floating or adhering to the gastric mucosa.

Floating Tablets: Floating tablets for sitagliptin are developed to have a lower density than gastric fluids, allowing them to float on the stomach contents and release the drug in a controlled manner over an extended period. researchgate.netinnovationinfo.org This is often achieved by incorporating gas-generating agents, such as sodium bicarbonate and citric acid, into the tablet matrix. scispace.comijsrmst.com When the tablet comes into contact with acidic gastric fluid, these agents react to produce carbon dioxide, which gets entrapped within the swollen polymer matrix, reducing the tablet's density and causing it to float. scispace.comresearchgate.net

Polymers like Hydroxypropyl Methylcellulose (HPMC) K4M and K15M, Pectin, Guar gum, and Xanthum gum are commonly used to form the matrix. researchgate.netinnovationinfo.org These polymers swell upon contact with gastric fluid, creating a gel-like barrier that controls the drug release rate. innovationinfo.orgresearchgate.net Studies have shown that by varying the type and concentration of these polymers, the floating duration and drug release profile can be effectively modulated. For instance, one study developed floating tablets using Pectin and HPMC K that achieved a floating duration of 12 hours and an efficient drug release profile over 8 hours. researchgate.netscispace.comijsrmst.com Another study found that a formulation containing 40% Guar gum showed sustained drug release for up to 12 hours. innovationinfo.org

The effectiveness of these systems is evaluated based on parameters like floating lag time (the time taken for the tablet to start floating) and total floating time. Optimized formulations have demonstrated floating lag times of less than 90 seconds and total floating times exceeding 12 hours. researchgate.netslideshare.net

Table 1: Research Findings on Sitagliptin Floating Tablet Formulations
Formulation FocusKey Polymers/ExcipientsKey FindingsReference
Pectin and HPMC KPectin, HPMC K, Citric Acid, Sodium BicarbonateAchieved an extended floating duration of 12 hours with a controlled drug release profile over 8 hours. researchgate.netscispace.comijsrmst.com
Natural GumsHPMC, Xanthum Gum, Guar Gum, Sodium BicarbonateFormulation with 40% Guar gum provided sustained drug release for up to 12 hours. innovationinfo.org
HPMC K4M & K15MHPMC K4M, HPMC K15M, Sodium Bicarbonate, Citric AcidTablets floated within 90 seconds and maintained buoyancy for over 12 hours, with drug release following a non-Fickian diffusion mechanism. researchgate.net

Mucoadhesive Nanoparticles: Mucoadhesive nanoparticles offer another strategy to enhance gastric retention by adhering to the mucus layer of the gastrointestinal tract. mdpi.comsemanticscholar.org This approach not only prolongs drug release but also increases the intimacy of contact with the absorption surface. nih.gov For sitagliptin, nanoparticles have been formulated using polymers like HPMC and Poly(lactic-co-glycolic acid) (PLGA). semanticscholar.org

These nanoparticles are typically prepared using techniques like nanospray drying. Research has demonstrated the development of sitagliptin-loaded mucoadhesive nanoparticles with sizes ranging from 210 to 950 nm. mdpi.comnih.gov These formulations exhibit excellent bioadhesion properties, with adherence to the stomach mucosa for extended periods (e.g., 6.1 ± 0.5 hours ex vivo). mdpi.comsemanticscholar.org The drug release from these nanoparticles is often biphasic, characterized by an initial rapid release followed by a prolonged, sustained release phase. For example, one study reported an initial release of 24.9 ± 2.7% in the first 30 minutes, with a total of 98.9 ± 1.8% released over 12 hours. semanticscholar.org This biphasic pattern can be advantageous, providing both a quick onset of action and a sustained therapeutic effect. mdpi.com The swelling capacity of these nanoparticles, reported to be around 168 ± 15%, contributes to their strong mucoadhesion. mdpi.com

Table 2: Characteristics of Sitagliptin Mucoadhesive Nanoparticles
ParameterReported ValueSignificanceReference
Particle Size350–950 nmNanometer size range enhances surface area for adhesion and dissolution. mdpi.com
Drug Loading73 ± 2%Indicates the efficiency of the nanoparticle formulation in carrying the drug. mdpi.com
Ex Vivo Bioadhesion6.1 ± 0.5 hoursDemonstrates the ability of nanoparticles to adhere to mucosal tissue for an extended period. mdpi.comsemanticscholar.org
Swelling Percentage168 ± 15%Contributes to stronger mucoadhesion through capillary effects and absorption of mucosal fluid. mdpi.com
In Vitro Drug Release (12h)~97-99%Shows a sustained release profile, effective for prolonged therapeutic action. mdpi.comsemanticscholar.org

Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)

Self-nanoemulsifying drug delivery systems (SNEDDS) are anhydrous mixtures of oils, surfactants, and co-surfactants that spontaneously form oil-in-water nanoemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. nih.govthaiscience.info This technology is particularly useful for improving the solubility and oral absorption of drugs. nih.govthaiscience.info

For sitagliptin, SNEDDS have been developed to enhance its therapeutic performance. nih.govresearchgate.net In one study, a combined SNEDDS formulation of sitagliptin and dapagliflozin was developed using naturally derived oils (e.g., black seed oil), mixed glycerides, and nonionic surfactants. nih.govnih.gov Upon dilution in water, these formulations spontaneously formed transparent nanoemulsions with droplet sizes in the range of 50-66.57 nm. nih.govnih.gov

The key advantage of SNEDDS is that the drug is pre-dissolved in the formulation, bypassing the dissolution step that can be a rate-limiting factor for absorption. thaiscience.info The fine nano-sized droplets provide a large interfacial surface area for drug release and absorption. thaiscience.info The components of the SNEDDS formulation, particularly the lipids and surfactants, can also enhance drug permeation across the intestinal membrane. thaiscience.info Pharmacokinetic studies in animal models have shown that SNEDDS can significantly increase the maximum plasma concentration (Cmax) and the area under the curve (AUC), indicating improved oral absorption compared to conventional dosage forms. nih.govnih.gov

Crystal Engineering and Physical Modification for Formulation Enhancement

The solid-state properties of an active pharmaceutical ingredient (API) are critical as they influence its stability, processability, and bioavailability. researchgate.netnih.gov Crystal engineering and physical modification are techniques used to alter the crystal structure of an API like sitagliptin to improve its physicochemical properties without changing its chemical composition. google.com Different crystalline forms, such as polymorphs, hydrates, and solvates, can exhibit distinct properties including melting point, solubility, and dissolution rate. researchgate.netnih.gov

For sitagliptin, various crystalline forms have been characterized, including sitagliptin base, sitagliptin phosphate anhydrous, and sitagliptin phosphate monohydrate. researchgate.netnih.govnih.gov Thermal analysis has shown that these forms have different melting points: 120.29 °C for the base form, 214.92 °C for the anhydrous phosphate, and 206.37 °C for the phosphate monohydrate. researchgate.netnih.govnih.gov Such differences in crystal structure directly impact the drug's processability and formulation development. nih.gov

One physical modification technique applied to sitagliptin phosphate monohydrate is spherical crystallization. This process converts the original crystalline form into spherical agglomerates, which can significantly improve the bulk properties of the powder, making it more suitable for direct compression tableting. ijpsr.com

Impact on Bulk Properties (Compressibility, Flowability)

The bulk properties of a drug powder, such as compressibility and flowability, are crucial for the manufacturing of solid dosage forms like tablets. ijpsr.comtandfonline.com Poor flowability can lead to issues with content uniformity and tablet weight variation during high-speed tableting. nih.gov Sitagliptin phosphate monohydrate, for instance, can present manufacturing challenges such as sticking to punches and agglomeration. nih.gov

Crystal engineering can address these issues. The technique of spherical crystallization has been used to convert sitagliptin phosphate monohydrate into spherical crystals. ijpsr.com This modification has been shown to dramatically improve bulk properties. For example, research has demonstrated that spherical crystals of sitagliptin can be directly compressed into tablets after the simple addition of a lubricant and disintegrant, bypassing the need for a more complex granulation step. ijpsr.com

The improvement in bulk properties is quantified using parameters like the angle of repose, Carr's index, and Hausner's ratio. Formulations of sitagliptin with good flow properties typically exhibit an angle of repose below 30° and a Carr's compressibility index between 5% and 25%. ijrpr.com Studies on directly compressible formulations of sitagliptin salts have focused on optimizing excipient mixtures, such as combining brittle materials like dibasic calcium phosphate anhydrous (DCPA) with plastic materials like microcrystalline cellulose (MCC), to achieve suitable flowability and compactibility. tandfonline.com

Table 3: Pre-compression Parameters for Sitagliptin Powder Blends
ParameterTypical Range for Good FlowRelevance to FormulationReference
Bulk Density0.30 - 0.47 g/cc (Observed)Influences die filling during tablet compression. ijrpr.com
Tapped Density0.40 - 0.62 g/cc (Observed)Indicates the packability of the powder. ijrpr.com
Carr's Compressibility Index5 - 25%A lower value indicates better flowability and compressibility. ijrpr.com
Angle of Repose&lt; 30° - 36°Measures the inter-particle friction; lower angles suggest better powder flow. ijrpr.com

Dissolution Profile Modulation

The crystal structure of an API directly influences its solubility and, consequently, its dissolution rate, which is a critical factor for bioavailability. researchgate.netnih.gov Different crystalline forms of sitagliptin exhibit different thermodynamic properties, which can alter their dissolution profiles. nih.gov For example, the dehydration of sitagliptin phosphate monohydrate can lead to a crystalline transition, altering its physicochemical parameters, including solubility. researchgate.netnih.govnih.gov

Formulation strategies are often employed to modulate the dissolution profile to achieve a desired therapeutic outcome, such as immediate or sustained release. For immediate-release tablets, the goal is to release the drug rapidly. Studies have shown that optimized formulations can release over 85-99% of sitagliptin within 15-30 minutes. dissolutiontech.compharmaexcipients.com The choice of dissolution medium is also critical, as sitagliptin's release can vary significantly in different pH environments. For instance, a faster drug release profile is often observed in 0.1 M HCl compared to a pH 6.8 phosphate buffer. dissolutiontech.com

For sustained-release formulations, polymers are used to control the rate of drug dissolution over several hours. Formulations using polymers like xanthan gum have been developed to release sitagliptin phosphate monohydrate over a period of 10 hours, which can reduce the frequency of administration. ijpsjournal.com Gastro-retentive systems, such as floating tablets, also modulate the dissolution profile by retaining the tablet in the stomach, allowing for a complete drug release over 12 to 24 hours. caribjscitech.comijpsr.com The release kinetics from these formulations often follow specific mathematical models, such as the Korsmeyer-Peppas model, indicating that the release is controlled by mechanisms like diffusion and polymer swelling. researchgate.net

Table 4: Dissolution Profiles of Different Sitagliptin Formulations
Formulation TypeDissolution MediumKey Dissolution FindingReference
Immediate Release TabletsN/ARelease of >99% of the drug within 15 minutes. pharmaexcipients.com
Sustained Release Tablets0.1N HCl / Phosphate Buffer pH 6.8Achieved 99.61% drug release over 10 hours using xanthan gum. ijpsjournal.com
Floating Tablets (GRDDS)pH 1.2 BufferCumulative drug release of 92.96% – 99.28% at the end of 12 hours. ijpsr.com
Coated TabletspH 6.8 Phosphate BufferSlower drug release compared to 0.1 M HCl, providing a good in vitro-in vivo correlation. dissolutiontech.com

Computational Chemistry and Structure Activity Relationship Sar of Sitagliptin Monohydrate

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is instrumental in understanding the binding mechanism of sitagliptin (B1680988) with its primary target, the DPP-4 enzyme, as well as other potential biological targets.

Interaction with DPP-4: Molecular docking simulations have elucidated the precise interactions between sitagliptin and the active site of the DPP-4 enzyme. The DPP-4 binding site is characterized by several key subsites, including S1, S2, and an S2 extensive subsite, which accommodate different moieties of the inhibitor. nih.govnih.govnih.gov

Sitagliptin binds to the S1, S2, and S2 extensive subsites of DPP-4. nih.govnih.gov The primary amino group of sitagliptin is a crucial feature, forming a key salt bridge with a pair of glutamate (B1630785) residues, Glu205 and Glu206, and a hydrogen bond with the hydroxyl group of Tyr662. nih.govresearchgate.net This interaction network is considered fundamental for the stable binding of many DPP-4 inhibitors. nih.gov

Further analysis reveals a complex network of interactions that stabilize the sitagliptin-DPP-4 complex:

Hydrogen Bonds: In addition to the interactions with Glu205 and Glu206, hydrogen bonds have been observed with residues such as Glu203, Glu204, Tyr663, and Tyr667. nih.gov

Hydrophobic Interactions: The trifluoromethylphenyl group of sitagliptin fits into the hydrophobic S1 pocket, which is lined with residues like Tyr663 and Val712. nih.govnih.gov The triazolopiperazine moiety interacts with the S2 extensive subsite. nih.gov

π-Stacking Interactions: The aromatic rings of sitagliptin engage in π-stacking interactions with the side chains of aromatic residues like Phe355 and Tyr667, further anchoring the inhibitor in the active site. nih.gov

Halogenic Bonds: The fluorine atoms of the trifluorophenyl ring form favorable halogen bonds with residues such as Arg123, Glu204, and Arg356. nih.gov

The DPP-4 enzyme's active site is comprised of a catalytic triad (B1167595) (Ser630, Asp708, and His740), and sitagliptin's binding effectively blocks substrate access to this triad. researchgate.net

Interaction with Other Biological Targets: Computational studies have also explored the interaction of sitagliptin with other potential biological targets, which may relate to its broader physiological effects. Docking studies have predicted potential binding affinities of sitagliptin to several enzymes implicated in neurodegeneration and inflammation. nih.gov These targets include:

Acetylcholinesterase (AChE)

Beta-secretase-1 (BACE-1)

Glycogen synthase kinase-3β (GSK-3β)

Cyclooxygenase-2 (COX-2)

Caspase-3

These in silico findings suggest that sitagliptin may have off-target interactions, providing a basis for further investigation into its potential neuroprotective roles. nih.gov

Binding energy calculations provide a quantitative estimate of the binding affinity between a ligand and its protein target. Various computational studies have reported the binding energy for the sitagliptin-DPP-4 complex, with values generally indicating a strong and stable interaction. For instance, docking simulations have calculated binding energies of approximately -8.1 kcal/mol, -8.4 kcal/mol, and -6.70 kcal/mol in different studies. nih.govglobalresearchonline.netresearchgate.net Fragment molecular orbital (FMO) calculations, which provide a detailed quantitative analysis of interaction energies, have also been employed to compare sitagliptin with other gliptins, correlating calculated hydrophobic interaction energies with experimental inhibitory activities (IC50). nih.gov

The binding energies for sitagliptin with other potential targets have also been calculated, showing significant potential affinity. nih.gov

Target EnzymePredicted Binding Affinity (kcal/mol)
DPP-4-8.1 nih.gov
Acetylcholinesterase (AChE)-10.8 nih.gov
Glycogen synthase kinase-3β (GSK-3β)-9.7 nih.gov
Cyclooxygenase-2 (COX-2)-8.0 nih.gov
Caspase-3-7.9 nih.gov
Beta-secretase-1 (BACE-1)-7.7 nih.gov

Structure-Activity Relationship (SAR) Elucidation

SAR studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For sitagliptin, SAR analysis has been crucial for identifying the key structural features required for potent and selective DPP-4 inhibition and for guiding the design of new inhibitors.

The potent inhibitory activity of sitagliptin is attributed to specific structural components that interact optimally with the DPP-4 active site. nih.govbrieflands.com

β-Amino Acid Moiety: The primary amine of the β-amino acid core is arguably the most critical feature. It forms a strong, charge-charge interaction with the carboxylate groups of the catalytic dyad Glu205 and Glu206, anchoring the molecule in the active site. nih.govnih.gov This interaction mimics the N-terminus of the natural peptide substrates.

The combination of these three moieties in the correct stereochemical configuration (the (R)-enantiomer) results in a molecule that fits precisely into the DPP-4 active site, leading to potent and selective inhibition. nih.gov

The detailed understanding of sitagliptin's binding mode has fueled the rational design of new DPP-4 inhibitors. By analyzing the X-ray crystal structure of the sitagliptin-DPP-4 complex, researchers can modify specific parts of the sitagliptin scaffold to improve properties or create novel chemical entities. nih.gov

One successful example involved replacing the central β-amino butyl amide moiety of sitagliptin with a more rigid cyclohexylamine (B46788) group. nih.gov This modification was guided by molecular modeling and resulted in a potent analogue with excellent in vivo activity and an improved pharmacokinetic profile. nih.gov

Furthermore, the SAR of sitagliptin has inspired the development of a wide range of DPP-4 inhibitors based on different scaffolds, such as: nih.govresearchgate.net

Pyrazolopyrimidines

Tetrahydropyridopyrimidines

Uracil-based derivatives

Quinazoline motifs

These efforts often involve retaining the key pharmacophoric features of sitagliptin, such as a basic amine to interact with Glu205/206 and hydrophobic groups to occupy the S1 and S2 pockets, while exploring novel core structures to achieve desired therapeutic profiles. The design of ring-constrained analogues and long-acting inhibitors has also been a major focus, aiming to improve upon the once-daily administration of sitagliptin.

Q & A

Q. How can researchers develop a validated HPLC method for quantifying Sitagliptin monohydrate in solid dosage forms?

  • Methodological Answer : A reversed-phase HPLC method using a C18 column (250 × 4.6 mm, 5 µm) with a gradient mobile phase (phosphate buffer pH 3.0 and acetonitrile:methanol [60:40]) has been validated per ICH Q2(R1) guidelines. Key parameters include:
  • Linearity : 192.3–288.8 µg/mL for Sitagliptin (R² = 0.9999).
  • Precision : ≤2.0% RSD for retention time (2.8 ± 1 min) and peak area.
  • Accuracy : 99.2–100.4% recovery via spike-and-recovery tests.
  • Robustness : Tested under variable flow rates (1.4–1.6 mL/min) and column temperatures (30–40°C) .

Q. What experimental design considerations are critical for assessing Sitagliptin stability in co-formulated tablets (e.g., with Dapagliflozin)?

  • Methodological Answer : Stability studies should employ accelerated stress testing (40°C/75% RH and 25°C/60% RH) to evaluate impurity profiles. For example:
  • Impurity accumulation : At 40°C/75% RH, total impurities in Sitagliptin:Dapagliflozin (10:1 w/w) increased from 0.10% (initial) to 0.15% after 4 weeks.
  • Compatibility : Use differential scanning calorimetry (DSC) to detect interactions between APIs and excipients. Ensure excipient ratios (e.g., binders, disintegrants) are optimized to minimize degradation .

Q. How are bioequivalence studies for Sitagliptin formulations designed to meet regulatory standards?

  • Methodological Answer : Bioequivalence protocols typically use a randomized, crossover design in healthy volunteers with:
  • Primary endpoints : AUC₀–∞ and Cmax comparisons (90% CI within 80–125%).
  • Sample analysis : LC-MS/MS for plasma Sitagliptin quantification, validated for sensitivity (LOQ ≤1 ng/mL) and selectivity against metabolites .

Advanced Research Questions

Q. What techniques are used to characterize polymorphic transformations in this compound under stress conditions?

  • Methodological Answer : Solid-state phase transitions can be studied using:
  • XRD : Differentiates anhydrous Form II (dehydration at 105°C) from novel Form IV (solvent-driven recrystallization in ethanol). Form IV remains stable under 40°C/75% RH for 4 weeks.
  • Dynamic vapor sorption (DVS) : Monitors hydration/dehydration kinetics at varying humidity levels .

Q. How can trace nitrosamine impurities (e.g., NTTP) in Sitagliptin APIs be quantified with high sensitivity?

  • Methodological Answer : An LC-MS/MS method with the following parameters is validated per ICH M10:
  • Column : C18 (2.1 × 50 mm, 1.7 µm).
  • Detection : MRM transitions for NTTP (m/z 359 → 116) with LOD = 0.098 ppm and LOQ = 0.37 ppm.
  • Recovery : 98–105% accuracy in spiked API samples, confirmed via matrix-matched calibration .

Q. What patent considerations arise when developing novel polymorphic forms of Sitagliptin?

  • Methodological Answer : Patent disputes often focus on inventive step and prior art . For example, a 2019 litigation case highlighted:
  • Claim analysis : Demonstrating novelty in anhydrous Form IV (solvent-mediated synthesis) versus prior Forms I/II.
  • Stability data : Long-term stability (≥24 months) under ICH conditions is critical to support patent claims .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.